molecular formula C54H101N23O12 B609623 NOSO-95C CAS No. 1894187-28-0

NOSO-95C

カタログ番号: B609623
CAS番号: 1894187-28-0
分子量: 1264.551
InChIキー: VFODIGMPMDOVDF-SLXJRBCYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

NOSO-95C is a member of the odilorhabdins (ODLs), a new class of antibacterial peptides discovered and developed by Nosopharm . It is a 10-mer linear cationic peptide produced by the entomopathogenic bacterial symbiont Xenorhabdus nematophila . Its structure incorporates both proteinogenic and several rare, non-proteinogenic amino acids, which are synthesized by a dedicated non-ribosomal peptide synthetase (NRPS) gene cluster . This compound possesses a novel mechanism of action, specifically inhibiting bacterial protein synthesis by binding to the small (30S) ribosomal subunit . It targets a site in the vicinity of the decoding center that is not exploited by any clinically established antibiotics, making it a valuable tool for researching novel antimicrobial pathways . Upon binding, this compound interacts simultaneously with 16S rRNA nucleotides and the anticodon loop of the incoming A-site tRNA . At lower concentrations, it decreases translational fidelity, causing misincorporation of amino acids. At higher concentrations, it directly interferes with the progression of the ribosome along the mRNA . This compound exhibits a promising broad-spectrum antibacterial activity against a range of clinically relevant Gram-negative and Gram-positive bacteria . Its research value is particularly high in the field of antimicrobial resistance (AMR), as it shows activity against multi-drug resistant (MDR) pathogens of critical concern, including carbapenem-resistant Enterobacteriaceae (CRE) . This makes it an essential research compound for investigating new strategies to combat life-threatening, hospital-acquired infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1894187-28-0

分子式

C54H101N23O12

分子量

1264.551

IUPAC名

(S)-N-((2S,5S,11S,Z)-17-amino-5,11-bis(4-aminobutyl)-8-(3-guanidinopropylidene)-1-(1H-imidazol-5-yl)-3,6,9,12-tetraoxo-4,7,10,13-tetraazaheptadecan-2-yl)-1-((2R,8S,11S,14S)-14,18-diamino-8,11-bis((S)-2-amino-1-hydroxyethyl)-2-(3-aminopropyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazaoctadecanoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C54H101N23O12/c55-18-4-1-12-33(62)45(81)75-44(41(79)28-61)52(88)76-43(40(78)27-60)51(87)68-30-42(80)70-37(15-9-22-59)53(89)77-25-11-17-39(77)50(86)74-38(26-32-29-65-31-69-32)49(85)73-35(14-3-6-20-57)47(83)72-36(16-10-24-67-54(63)64)48(84)71-34(13-2-5-19-56)46(82)66-23-8-7-21-58/h16,29,31,33-35,37-41,43-44,78-79H,1-15,17-28,30,55-62H2,(H,65,69)(H,66,82)(H,68,87)(H,70,80)(H,71,84)(H,72,83)(H,73,85)(H,74,86)(H,75,81)(H,76,88)(H4,63,64,67)/b36-16-/t33-,34-,35-,37+,38-,39-,40-,41-,43-,44-/m0/s1

InChIキー

VFODIGMPMDOVDF-SLXJRBCYSA-N

SMILES

O=C([C@H]1N(C([C@@H](CCCN)NC(CNC([C@@H](NC([C@@H](NC([C@H](CCCCN)N)=O)[C@H](CN)O)=O)[C@H](CN)O)=O)=O)=O)CCC1)N[C@H](C(N[C@@H](CCCCN)C(N/C(C(N[C@@H](CCCCN)C(NCCCCN)=O)=O)=C\CCNC(N)=N)=O)=O)CC2=CN=CN2

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NOSO-95C;  NOSO 95C;  NOSO95C; 

製品の起源

United States

Structural Elucidation and Advanced Analytical Approaches for Noso 95c

Spectroscopic Characterization of NOSO-95C and its Analogues (e.g., Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), have been extensively used to elucidate the structure of this compound and its analogues. The chemical structure of this compound was determined through NMR and LC-MS/MS fragmentation analysis. nih.govfrontiersin.org

LC-MS analysis has been employed to identify this compound and its acetylated derivatives, allowing for the monitoring of reactions such as in vitro acetylation. asm.org This technique provides information on the molecular weight and can reveal the presence of modifications, such as the addition of acetyl groups which increase the molecular weight by 42 Da. asm.org LC-MS/MS fragmentation analysis is used to generate fragmentation spectra, which are essential for identifying characteristic fragment ions and thus confirming the sequence and modifications within the peptide structure. asm.org

Analysis of natural and synthetic this compound has been performed using techniques like 1H NMR and LC-MS, confirming the similarity between the synthesized and naturally occurring compounds. acs.orgfrontiersin.org

Identification and Significance of Non-Standard Amino Acid Residues in this compound

This compound contains several non-standard amino acid residues that are critical to its structure and function. It is a 10-mer linear cationic peptide containing six proteinogenic and four non-standard amino acids. medkoo.com These non-standard residues include (2S,3S)-α,γ-diamino β-hydroxybutyric acid [Dab(βOH)] at positions 2 and 3, D-ornithine (D-Orn) at position 5, Z-α,β-dehydroarginine (Dha) at position 9, and a functionalized secondary amide at the C-terminal position, α,δ-diamino butane (B89635) (Dbt). researchgate.netmedkoo.comfrontiersin.org

The presence and specific configuration of these non-standard amino acids contribute significantly to the unique structural characteristics and biological activity of this compound. For instance, D-ornithine at position 5 is noted as having an R configuration, while other chiral centers are typically of S configuration. nih.govfrontiersin.org The non-standard amino acids Dab(βOH) and Dha were not commercially available and required specific synthesis for the total chemical synthesis of this compound. nih.govfrontiersin.org

The essentiality of certain amino groups, including those in non-standard residues like Dab(βOH) at position 2 and Orn at position 5, has been highlighted in structure-activity relationship studies. rsc.org These residues, particularly their lateral chains, have been shown to interact directly with the bacterial ribosome, which is the molecular target of odilorhabdins. nih.gov

Conformational Analysis and Structural Determinants of Activity

Conformational analysis and the study of structural determinants of activity are crucial for understanding how this compound exerts its antibacterial effects. Odilorhabdins, including this compound, function by binding to the bacterial ribosome, specifically the small 30S subunit, leading to the inhibition of protein translation. rsc.orgnih.govacs.orgbiocat.comnih.gov

Structure-activity relationship (SAR) studies, often involving systematic modifications such as alanine (B10760859) scanning, have been performed on this compound to determine the importance of individual amino acid residues and functional groups for its antibacterial activity and its ability to inhibit bacterial translation. nih.govnih.govacs.orgfrontiersin.orgrsc.orgresearchgate.netresearchgate.netmolaid.com These studies have revealed that certain residues and their side chains are critical for the compound's activity. For example, the primary amino groups in Lys1, Dab(βOH)2, and Orn5 have been identified as essential. rsc.org

Modifications to specific residues can have varying impacts on activity. Replacing Dab(βOH)3 with alanine, for instance, resulted in increased antibacterial activity while maintaining the same level of translation inhibition, potentially due to improved bacterial membrane passage. nih.gov Conversely, substituting Dab(βOH)2 and D-Orn5 led to significant decreases in both antibacterial activity and translation inhibition, underscoring their critical roles. nih.gov

The conformation of the peptide, influenced by its amino acid sequence and the presence of residues like proline, can impact its interaction with the ribosome. researchgate.net Studies, including those supported by X-ray crystallography of analogues bound to the ribosome, help to elucidate these crucial interactions and the structural features necessary for ribosomal binding and activity. nih.govfrontiersin.orgresearchgate.netfrontiersin.org The binding site of this compound analogues has been mapped to the decoding center of the 30S subunit, a site distinct from where many other ribosome-targeting antibiotics bind. rsc.orgfrontiersin.org

Biosynthesis and Bioengineering of Odilorhabdins

Biosynthetic Gene Cluster (BGC) of Odilorhabdins in Xenorhabdus nematophila

The genetic instructions for odilorhabdin biosynthesis are located within a specific region of the Xenorhabdus nematophila genome, known as the biosynthetic gene cluster (BGC). nih.govasm.orgd-nb.infoasm.org This cluster, referred to as the odl-BGC, spans approximately 44.5 kilobases (kb) in X. nematophila strain K102. nih.govasm.org Bioinformatic analysis and gene inactivation studies have confirmed that this cluster is responsible for the production of odilorhabdins, including NOSO-95A, NOSO-95B, and NOSO-95C. nih.govsecondarymetabolites.orgnih.gov The odl-BGC contains genes encoding the core biosynthetic machinery, primarily non-ribosomal peptide synthetases (NRPSs), as well as genes for modifying enzymes and potentially regulatory and transport proteins. nih.govsecondarymetabolites.orgresearchgate.netresearchgate.net The presence of the odl-BGC has been identified not only in X. nematophila but also in certain clades of Photorhabdus, another genus of nematode-symbiotic bacteria known for producing secondary metabolites. nih.govasm.orgd-nb.info

Non-Ribosomal Peptide Synthetase (NRPS) Pathway for Odilorhabdin Production

Odilorhabdins are non-ribosomal peptides, meaning they are synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs) rather than by ribosomes. nih.govresearchgate.netfrontiersin.orgfrontiersin.org The odl-BGC in X. nematophila contains four large genes encoding NRPS proteins, designated odl1, odl2, odl3, and odl4. nih.gov These NRPS enzymes function like molecular assembly lines, sequentially activating and joining specific amino acids, including both proteinogenic and non-proteinogenic ones, to build the odilorhabdin peptide chain. researchgate.netfrontiersin.orgfrontiersin.org Each module within an NRPS enzyme is typically responsible for the incorporation of a single amino acid and contains specific domains for substrate recognition, activation (adenylation or A domain), and covalent attachment to a carrier protein (thiolation or T domain). researchgate.netfrontiersin.orgfrontiersin.org Condensation (C) domains link the activated amino acids together. researchgate.net The linear 10-mer structure of odilorhabdins is assembled through this modular NRPS process. nih.govasm.orgnih.govrsc.org

Enzymology and Precursor Synthesis for Unique Amino Acids within the Biosynthetic Pathway

The structural diversity and biological activity of odilorhabdins are significantly influenced by the incorporation of unique, non-proteinogenic amino acids. frontiersin.orgnih.govrsc.org The odl-BGC encodes enzymes responsible for the synthesis or modification of these unusual building blocks. Research involving NRPS engineering and co-expression of candidate hydroxylases encoded in the BGC has been instrumental in characterizing the biosynthesis of at least three unusual amino acids found in odilorhabdins. d-nb.infonih.govscholarsportal.info For example, NOSO-95A contains (2S,3S)-α,γ-diamino β-hydroxybutyric acid (Dab(βOH)), D-ornithine (D-Orn), Z-α,β–dehydroarginine (Dha), and (5S)-5-hydroxylysine (Dhl), along with proteinogenic amino acids like lysine (B10760008), glycine, proline, and histidine. frontiersin.orgnih.gov this compound differs from NOSO-95A by the substitution of Dhl at positions 8 and 10 with lysine. frontiersin.orgnih.govrsc.org The precise enzymatic steps involved in the synthesis and incorporation of each non-proteinogenic amino acid are areas of ongoing research, with studies utilizing techniques like in vitro acetylation and LC-MS/MS analysis to understand enzyme function. nih.govasm.org

Heterologous Expression and Production Engineering of Odilorhabdins

Achieving sufficient yields of natural products from their native producers can be challenging. helmholtz-hips.dempg.de To overcome this, researchers have explored heterologous expression of the odilorhabdin BGC in more tractable host organisms, such as Escherichia coli. researchgate.netd-nb.inforesearchgate.netresearchgate.netnih.govscholarsportal.info This involves cloning the entire odl-BGC or refactored versions of it into an expression plasmid and introducing it into the heterologous host. nih.govd-nb.inforesearchgate.netresearchgate.net While heterologous expression of the complete native BGC in E. coli initially resulted in low production titers, likely due to the toxicity of odilorhabdins to the host, this approach has been valuable for studying the biosynthetic pathway. d-nb.inforesearchgate.netresearchgate.netnih.govscholarsportal.infohelmholtz-hips.de Production engineering strategies, including refactoring the BGC and optimizing expression conditions, are being investigated to improve yields in heterologous systems. researchgate.netd-nb.inforesearchgate.netresearchgate.netnih.govscholarsportal.info

Impact of Biosynthetic Gene Cluster Manipulations on Odilorhabdin Diversity and Yield

Manipulations of the odilorhabdin BGC offer a powerful avenue for generating novel odilorhabdin analogs and potentially improving production yields. researchgate.netd-nb.infonih.govscholarsportal.info Techniques like NRPS engineering, which involves modifying the genetic blueprints for the NRPS enzymes, allow for the creation of enzymes with altered substrate specificities or domain arrangements. researchgate.netd-nb.infonih.govscholarsportal.infohelmholtz-hips.de By swapping or modifying specific modules or domains within the NRPS assembly line, researchers can influence which amino acids are incorporated and thereby generate peptides with modified structures. researchgate.netscholarsportal.info Additionally, manipulating accessory genes within the BGC, such as those encoding tailoring enzymes, can lead to variations in post-translational modifications, further increasing structural diversity. d-nb.inforesearchgate.net While the native production yield in X. nematophila is often low, understanding the biosynthetic pathway through BGC manipulation and heterologous expression provides a basis for future engineering efforts to enhance the biotechnological production of odilorhabdins and their derivatives. d-nb.infoscholarsportal.infohelmholtz-hips.dempg.de

Synthetic Methodologies for Noso 95c and Its Analogues

Total Chemical Synthesis of NOSO-95C

The total chemical synthesis of this compound was reported, providing a route to obtain this complex peptide. nih.govacs.orgnih.gov This synthesis was crucial for further studies, including structure-activity relationship (SAR) investigations to understand which parts of the molecule are essential for its antibacterial activity and ribosome binding. researchgate.netacs.orgnih.gov The synthetic this compound demonstrated similar characteristics to the naturally occurring peptide, including its 1H NMR and LC-MS spectra, as well as its antibacterial activity. nih.gov

This compound is a 10-mer linear cationic peptide containing a mix of standard and non-standard amino acids. nih.govresearchgate.net The non-standard amino acids present in NOSO-95A, the first characterized odilorhabdin, include (2S,3S)-α,γ-diamino β-hydroxybutyric acid (Dab(βOH)), D-ornithine (D-Orn), Z-α,β–dehydroarginine (Dha), and (5S)-5-hydroxylysine (Dhl), along with a functionalized secondary amide at the C-terminus. nih.gov this compound specifically differs from NOSO-95A by the substitution of Dhl residues at positions 8 and 10 with lysine (B10760008). nih.govasm.org The total synthesis of this compound involved the incorporation of these specific amino acids in the correct sequence and stereochemistry. nih.gov

Development of Synthetic Routes for Non-Commercially Available Amino Acid Building Blocks

A significant aspect of the total synthesis of this compound and other odilorhabdins was the need to synthesize non-commercially available amino acids. nih.govfrontiersin.org Two such crucial non-standard amino acids required for the total synthesis of this compound were Dab(βOH) and Dha. nih.govfrontiersin.org The development of synthetic routes for these building blocks on a multi-gram scale was a necessary prerequisite for the successful total synthesis of this compound. nih.govfrontiersin.org

Dehydroamino acids (dhAAs) like Dha are unsaturated nonproteinogenic amino acids found in various natural peptides. rsc.org Synthetic methods for incorporating dhAAs into peptides often involve β-elimination reactions from precursor amino acids. rsc.org The stereochemistry of dhAAs, particularly the Z- and E-isomers of Dhb (a related dehydroamino acid), can impact the bioactivity of peptides. rsc.org

Strategies for Multi-Gram Scale Synthesis of Odilorhabdins

Achieving multi-gram scale synthesis of odilorhabdins, including this compound and its analogues, is important for preclinical and potential clinical development. The development of synthetic routes for non-commercially available amino acids on a multi-gram scale was explicitly mentioned as being necessary for the total synthesis of this compound. nih.govfrontiersin.org While the natural production of odilorhabdins by Xenorhabdus nematophila occurs, the yield from microbial production can be low. mpg.de This underscores the importance of efficient chemical synthesis strategies for producing sufficient quantities of odilorhabdins for research and development. Strategies for the large-scale production of natural compounds for preclinical optimization are a focus in some research areas. dzif.de

Challenges and Advancements in Peptide Synthesis for Odilorhabdin Analogues

Peptide synthesis, particularly for complex peptides like odilorhabdins that contain non-standard and modified amino acids, presents various challenges. These challenges can include technical difficulties, cost, and environmental considerations, especially with methods like solid-phase peptide synthesis (SPPS). researchgate.net The length, sequence, structure, and amino acid composition of peptides can all contribute to synthesis complexity. researchgate.net Peptides with a high content of hydrophobic amino acids can be particularly challenging due to aggregation issues during synthesis and purification. researchgate.net

Despite these challenges, advancements in peptide synthesis methodologies continue to be made. Strategies to improve peptide stability and activity, such as the introduction of non-natural amino acids (like D-amino acids), cyclization, and chemical modifications, are being explored for antimicrobial peptides. mdpi.comresearchgate.net While chemical synthesis offers precise structural control, it can be expensive and complex for large-scale production, highlighting the need for optimization. frontiersin.org Downstream processing, including separation and purification, is a critical and often costly step in large-scale peptide production. researchgate.net

The synthesis of odilorhabdin analogues is crucial for medicinal chemistry programs aimed at optimizing their pharmacological properties. researchgate.netfrontiersin.org Structure-activity relationship studies, often following chemical synthesis of the parent compound and analogues, help identify key structural features for antibacterial activity and ribosome binding. researchgate.netacs.orgnih.gov

Molecular Mechanism of Action of Noso 95c

Ribosomal Targeting: Binding to the Bacterial 30S Ribosomal Subunit

The primary target of NOSO-95C is the bacterial ribosome, specifically the small 30S ribosomal subunit. asm.orgnih.govfrontiersin.orgnih.govnih.govrsc.orgacs.orgevitachem.comresearchgate.netd-nb.info Odilorhabdins, including this compound, bind to the decoding center (DC) located within the 30S subunit. asm.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net This binding site is crucial for the accurate recognition of mRNA codons by incoming aminoacyl-tRNAs during translation.

Inhibition of Bacterial Translation Processes by this compound

This compound inhibits bacterial translation through a dual mechanism that is dependent on its concentration. At lower concentrations, odilorhabdins induce amino acid misincorporation by reducing the fidelity of decoding. asm.orgnih.govresearchgate.net This leads to errors in the synthesized protein sequence. At higher concentrations, this compound interferes with the translocation of the ribosome along the mRNA. asm.orgnih.govresearchgate.net This impedance of translocation halts the progression of protein synthesis. Studies using in vitro translation assays have demonstrated that unmodified this compound effectively inhibits bacterial translation. asm.org Acetylated forms of this compound, however, lose this ability, preventing the inhibition of protein synthesis, likely by blocking ribosome binding. asm.org

Elucidation of Specific Binding Sites and Molecular Interactions (e.g., 16S rRNA, Transfer RNA)

Structural and biochemical studies have elucidated the specific interactions of odilorhabdins within the ribosomal decoding center. ODLs bind to the decoding center and simultaneously interact with nucleotides of the 16S rRNA and the anticodon loop of the incoming A-site aminoacyl-tRNA. asm.orgnih.govfrontiersin.orgresearchgate.netd-nb.info High-resolution structural analysis of the bacterial 70S ribosome in complex with an ODL analog revealed that certain residues of the ODL molecule form multiple hydrogen bonds with residues of the 16S rRNA, specifically in helices 31, 32, and 34. asm.org The side chains of particular amino acids within the ODL structure, such as Dab(βOH)2 and d-Orn5, interact directly with the sugar-phosphate backbone of nucleotides C1051 and C1214 of 16S rRNA helix 34, suggesting their importance for translation inhibition. asm.org The interaction between the ODL and the A-site tRNA is also critical, as it increases the affinity of the aminoacyl-tRNA to the ribosome. nih.govfrontiersin.orgresearchgate.net

Effects on Ribosomal Decoding and Miscoding Phenotypes

A notable effect of this compound and other odilorhabdins on ribosomal function is their impact on decoding fidelity. At lower concentrations, ODLs cause miscoding by decreasing the accuracy of codon-anticodon recognition. asm.orgnih.govresearchgate.net This misincorporation of amino acids into nascent polypeptide chains is a key aspect of their mechanism of action. This effect likely stems from the ODL's interaction with both the 16S rRNA and the A-site tRNA, which stabilizes a conformation that is prone to decoding errors. nih.govfrontiersin.orgresearchgate.net

Comparative Analysis with Other Ribosome-Targeting Antibiotics

Odilorhabdins target the bacterial ribosome at a binding site that is distinct from those exploited by many other clinically used antibiotics. nih.govfrontiersin.orgrsc.orgresearchgate.netd-nb.info While several classes of antibiotics also target the ribosomal decoding center, including aminoglycosides, tetracyclines, and negamycin, the specific binding site of ODLs is unique. nih.govfrontiersin.orgrsc.orgresearchgate.netd-nb.info For instance, aminoglycosides primarily interact with the 16S rRNA, stabilizing a conformation that increases tRNA affinity and promotes miscoding. nih.gov In contrast, ODLs establish direct contacts with the A-site tRNA in addition to interacting with the 16S rRNA, and their binding site is different from that of negamycin. nih.govfrontiersin.orgnih.govresearchgate.net This distinct binding site contributes to the potential of odilorhabdins to be active against bacteria resistant to other ribosome-targeting antibiotics. rsc.orgd-nb.info

Structure Activity Relationship Sar Studies of Noso 95c and Its Derivatives

Systematic Modification Approaches

Systematic modification approaches, such as alanine (B10760859) scanning and truncation studies, have been employed to decipher the SAR of NOSO-95C and its derivatives, including the nonapeptide NOSO-95179. Alanine scanning involves the replacement of each amino acid residue with alanine to assess the contribution of the lateral chains to biological activity nih.govosi.lvrsc.orgresearchgate.netfrontiersin.org. This strategy has been successfully used in SAR studies of other antibacterial peptides nih.govresearchgate.netfrontiersin.org.

Truncation studies, involving the removal of amino acids from the N- and C-terminal positions, were conducted to identify the shortest active sequence nih.govresearchgate.net.

Identification of Key Amino Acid Residues for Antibacterial Activity and Translation Inhibition

SAR studies have identified several key amino acid residues critical for the antibacterial activity and the inhibition of bacterial translation by odilorhabdins. These studies aimed to understand the role of each amino acid in these processes nih.govfrontiersin.orgacs.orgmagtech.com.cn.

Role of Specific Amino Acid Side Chains

Significant decreases in both antibacterial activity and inhibition of translation were observed upon substitution of specific amino acids. The lateral chains of Dab(βOH)2 and D-Orn5 were found to be particularly important, as they directly interact with the bacterial ribosome nih.gov. Substitution of Gly4, Pro6, and Dha9 by alanine was expected to significantly impact the secondary structure of the peptide, and indeed, this resulted in a strong decrease in antibacterial activity and translation inhibition nih.gov. The importance of Dha9 was further confirmed by a strong decrease in activity when this amino acid was removed in an analogue nih.govresearchgate.net. The essentiality of the primary amino group in Lys1, Dab(βOH)2, and Orn5 has also been identified rsc.orgresearchgate.netresearchgate.net.

While removal of the lateral chain of Lys1, His7, Lys8, Lys10, or Dbt11 had little to no impact on the antibacterial activity of this compound in some instances, significant decreases were observed for other residues nih.gov.

Impact of C-terminal and N-terminal Modifications on Activity

Truncation studies revealed the impact of modifying the termini of the peptide. Removing amino acids from the C-terminal part up to Lys10 (included) resulted in structures with nearly identical in vitro antibacterial efficacy and slightly improved inhibition of bacterial translation compared to the parent compound nih.gov.

Conversely, reduction of the peptidic chain from the N-terminal side was detrimental to both antibacterial efficacy and inhibition of translation nih.govresearchgate.net. The removal of the first amino acid or both Lys1 and Dab(βOH)2 was found to be detrimental nih.govresearchgate.net. The key role of the N-terminal amine function for binding to the ribosome was later confirmed by co-crystallization studies nih.govresearchgate.net. Acetylation of the N-terminus, while potentially increasing proteolytic stability, can lead to a decrease in antimicrobial activity due to the removal of a positive charge mdpi.com.

Development and Optimization of Advanced Odilorhabdin Analogues

The insights gained from SAR studies on this compound led to the development and optimization of advanced odilorhabdin analogues with improved properties. The combination of favorable modifications and the identification of a shorter active sequence resulted in the identification of NOSO-95179 as a lead compound nih.govresearchgate.net. NOSO-95179 showed promising in vitro and in vivo antibacterial activity against Enterobacteriaceae, including carbapenem-resistant strains, and exhibited low toxicity nih.govresearchgate.netmedkoo.com.

NOSO-95179 then served as the starting point for further lead optimization campaigns nih.govresearchgate.net. This process aimed to maintain the beneficial characteristics of the lead compound while addressing any shortcomings, with a key objective being the enhancement of in vitro antibacterial activity and in vivo efficacy nih.govresearchgate.net. This optimization led to the development of NOSO-502, which became the first odilorhabdin preclinical candidate researchgate.netresearchgate.netresearchgate.net. NOSO-502 has demonstrated potent activity against Enterobacteriaceae, including resistant strains frontiersin.orgresearchgate.netguidetopharmacology.org.

Design Principles for Enhanced Efficacy and Mechanistic Insight through SAR

SAR studies on this compound and its analogues have provided crucial design principles for enhancing efficacy and gaining mechanistic insight. By systematically modifying the peptide structure and evaluating the resulting changes in antibacterial activity and translation inhibition, researchers could discern which structural features and specific amino acid residues are critical for the compound's function nih.govosi.lvfrontiersin.orgmagtech.com.cn.

The identification of key residues like Dab(βOH)2 and D-Orn5, whose side chains interact directly with the ribosome, highlighted the importance of these positions for ribosomal binding and activity nih.gov. Similarly, understanding the detrimental effects of N-terminal modifications underscored the necessity of the free N-terminal amine for ribosomal interaction nih.govresearchgate.net.

SAR studies also provided insights into the impact of modifications on the peptide's secondary structure and how this relates to activity nih.gov. The development of analogues like NOSO-95179 and NOSO-502 exemplifies how the rational design based on SAR can lead to compounds with improved potency and pharmacological properties nih.govrsc.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netresearchgate.net. These studies not only aimed to improve antibacterial properties but also to better understand the mechanism of bacterial translation inhibition by this class of antibiotics nih.govfrontiersin.orgacs.orgmagtech.com.cn.

Through iterative synthesis and evaluation of analogues, SAR studies allowed for the optimization of the odilorhabdin scaffold, leading to the selection of candidates with enhanced antibacterial profiles and favorable characteristics for further development nih.govresearchgate.net.

Table: Impact of Amino Acid Modifications on Activity (Illustrative based on text descriptions)

Amino Acid ResidueModification/RemovalImpact on Antibacterial ActivityImpact on Translation InhibitionSource
Lys1Removal of lateral chainLittle or no impactLittle or no impact nih.gov
Dab(βOH)2SubstitutionSignificant decreaseSignificant decrease nih.gov
D-Orn5SubstitutionSignificant decreaseSignificant decrease nih.gov
Gly4Substitution by AlanineStrong effect (decrease)Strong effect (decrease) nih.gov
Pro6Substitution by AlanineStrong effect (decrease)Strong effect (decrease) nih.gov
Dha9Substitution by AlanineStrong effect (decrease)Strong effect (decrease) nih.gov
Dha9RemovalStrong decreaseStrong decrease nih.govresearchgate.net
Lys1, His7, Lys8, Lys10, Dbt11Removal of lateral chainLittle or no impact- nih.gov
N-terminalRemoval of first amino acidDetrimentalDetrimental nih.govresearchgate.net
N-terminalRemoval of Lys1 and Dab(βOH)2DetrimentalDetrimental nih.govresearchgate.net
C-terminalRemoval up to Lys10Almost identical efficacySlightly better inhibition nih.gov

Note: This table is based on qualitative descriptions from the provided text snippets. Specific quantitative data (e.g., MIC values, IC50 values) was not consistently available in a format suitable for direct tabular presentation across all modifications mentioned.

Mechanisms of Bacterial Resistance to Odilorhabdins and Counter Resistance Research

Intrinsic Resistance Mechanisms in Producing Organisms: Role of Odilorhabdin Acetyltransferase (OatA)

Producing organisms, such as Xenorhabdus nematophila, exhibit intrinsic resistance to the odilorhabdins they synthesize. asm.orgnih.govnih.govasm.orgresearcher.life A key mechanism conferring this self-resistance involves the action of an N-acetyltransferase enzyme encoded by the oatA gene (also previously referred to as odlC). asm.orgnih.govnih.govasm.orgd-nb.info This enzyme is responsible for modifying odilorhabdins, thereby neutralizing their antibacterial activity within the producing cell. asm.orgnih.govnih.govasm.org

Molecular Basis of OatA-Mediated Self-Resistance (Acetylation Sites and Loss of Biological Activity)

For NOSO-95C, a natural odilorhabdin, potential sites of N-acetylation by OatA include the eight primary amino groups: the ε- and α-primary amines of lysine (B10760008) at position 1, the amino groups of Dab(βOH) at positions 2 and 3, d-Orn at position 5, l-Lys at positions 8 and 10, and Dbt at the C-terminal position. asm.org Studies have shown that multiacetylated forms of this compound lose their antibacterial activity and are unable to inhibit translation in in vitro assays. asm.org Specifically, acetylation of the side chain amino group of Dab(βOH) at position 2 has been shown to be particularly important for the loss of antibiotic activity, likely by interfering with ribosome binding. d-nb.inforesearchgate.netrsc.org In silico modeling suggests that the addition of an acetyl group near the C1051 phosphate (B84403) of the 16S rRNA could cause repulsion, decreasing binding affinity. researchgate.net

The impact of acetylation on the antibacterial activity of this compound can be illustrated by the loss of activity observed after incubation with OatA and acetyl-CoA. asm.org

Genetic Characterization of the oatA Locus and its Link to the Odilorhabdin Biosynthetic Cluster

Genetic studies have characterized the oatA locus and established its close relationship with the odilorhabdin biosynthetic gene cluster (odl-BGC). asm.orgnih.govnih.govasm.org The oatA gene is located in close proximity to, and is exclusively cis-linked with, the odl-BGC. asm.orgnih.govnih.govasm.org This genetic arrangement, where the resistance gene is physically linked to the genes responsible for antibiotic production, is a common strategy employed by antibiotic-producing organisms for self-protection. asm.orgnih.govnih.gov

Cloning and subcloning experiments involving the X. nematophila odl-BGC have confirmed that the oatA gene within this cluster is responsible for conferring resistance to this compound. asm.orgresearchgate.net Expression of the complete 44.5-kb odl-BGC locus in E. coli resulted in resistance to this compound. asm.orgresearchgate.net Further subcloning identified a specific DNA fragment containing oatA that conferred high-level resistance to this compound in recombinant E. coli strains. nih.govasm.orgresearchgate.net This cis-linkage of oatA to the odl-BGC appears to be specific to X. nematophila and a particular phylogenetic clade of Photorhabdus, suggesting a coevolution of antibiotic production and self-resistance in these organisms. asm.orgnih.govnih.gov

Table 1: MICs of this compound for E. coli Strains Carrying X. nematophilaodl-BGC Locus or Subcloned Genes nih.govasm.orgresearchgate.net

E. coli Strain BackgroundGenetic InsertInduction AgentThis compound MIC (μg/mL)
XL1 Blue MRF'pACYC184 (control)-Low
XL1 Blue MRF'pUC19 (control)IPTGLow
XL1 Blue MRF'44.5-kb odl-BGC locusaTc256
XL1 Blue MRF'Subcloned fragment containing oatA geneIPTG512
XL1 Blue MRF'Subcloned fragments without oatA geneIPTGLow

Spontaneous Resistance Frequency Analysis to Odilorhabdins

Studies investigating spontaneous resistance to NOSO-502 in Klebsiella pneumoniae have reported resistance frequencies in the range of 10⁻⁹ to 10⁻¹⁰ at concentrations several times above the minimum inhibitory concentration (MIC). nih.gov For instance, frequencies of 9.3 × 10⁻⁹ at 4x MIC and 1.8 × 10⁻¹⁰ at 10x MIC were observed in one K. pneumoniae strain. nih.gov Another strain showed frequencies of 2.4 × 10⁻⁸ at 4x MIC and 7.2 × 10⁻⁹ at 10x MIC. nih.gov These frequencies represent the rate at which resistant mutants arise in a bacterial population through spontaneous mutation. emerypharma.com For comparison, spontaneous resistance frequencies for other antibiotic candidates have been reported below 2 x 10⁻¹¹ at 4-fold above the MIC. researchgate.net

Table 2: Spontaneous Resistance Frequencies to NOSO-502 in Klebsiella pneumoniae nih.gov

K. pneumoniae StrainConcentration (x MIC)Spontaneous Resistance Frequency
NCTC 134424x9.3 × 10⁻⁹
NCTC 1344210x1.8 × 10⁻¹⁰
ATCC BAA-21464x2.4 × 10⁻⁸
ATCC BAA-214610x7.2 × 10⁻⁹

Note: Data compiled from descriptions in search result nih.gov.

Mutants selected at these frequencies often exhibit high-level resistance, with significant increases in MIC values compared to wild-type strains. nih.gov Genetic characterization of these mutants can reveal the underlying resistance mechanisms, such as mutations in regulatory genes (crrB) leading to the overexpression of efflux pumps (KexD) or other modifying enzymes. nih.gov

Strategies to Overcome or Mitigate Resistance Development

Addressing the potential for resistance development is a critical aspect of antibiotic research and development. Several strategies are being explored to overcome or mitigate resistance to odilorhabdins and other new antibacterial agents.

One approach involves chemical modification of the natural odilorhabdin scaffold to develop derivatives with improved properties, including reduced susceptibility to resistance mechanisms. nih.govrsc.org The understanding of OatA-mediated detoxification and the identification of key amino groups essential for odilorhabdin activity (such as in Lys1, Dab(βOH)2, and Orn5 in this compound) have guided the design of synthetic derivatives like NOSO-95179 and the preclinical candidate NOSO-502. rsc.org These modifications aim to maintain potent antibacterial activity while potentially reducing recognition or modification by bacterial resistance determinants. rsc.org

Exploring novel targets and mechanisms of action, as odilorhabdins do by binding to a unique site on the ribosome, is a fundamental strategy to bypass existing resistance mechanisms that affect other antibiotic classes. firstwordpharma.comnih.govfrontiersin.orgsci.news

Furthermore, research into the biosynthesis of odilorhabdins using techniques like NRPS engineering holds potential for generating novel analogues with altered structures that might evade resistance mechanisms or have improved pharmacological properties. mpg.denih.govmpg.de

Identifying and characterizing the specific resistance mechanisms that emerge in target pathogens, such as efflux pumps or mutations in ribosomal proteins or regulatory pathways, is crucial for developing counter-resistance strategies. nih.gov This knowledge can inform the design of new compounds or the use of combination therapies to circumvent these resistance pathways. embopress.org General strategies applicable to peptide antibiotics also include rational design, the incorporation of non-natural amino acids, cyclization, and other chemical modifications to enhance stability and reduce susceptibility to enzymatic degradation. researchgate.net

Table 3: Examples of Strategies to Overcome or Mitigate Odilorhabdin Resistance

StrategyDescriptionRelevance to Odilorhabdins
Chemical ModificationAltering the structure of the antibiotic to evade resistance mechanisms.Led to development of derivatives like NOSO-95179 and NOSO-502 based on OatA mechanism. nih.govrsc.org
Novel Mechanism of ActionTargeting a bacterial process or site not affected by existing resistance.Odilorhabdins bind to a unique ribosomal site. firstwordpharma.comnih.govfrontiersin.orgsci.news
NRPS EngineeringModifying biosynthetic pathways to create new antibiotic variants.Potential to generate odilorhabdin analogues with improved properties. mpg.denih.govmpg.de
Characterizing ResistanceIdentifying specific genetic or biochemical mechanisms in pathogens.Helps in designing compounds or therapies to overcome identified pathways (e.g., efflux). nih.govembopress.org
Rational Design/ModificationsTailoring peptide structure using non-natural amino acids, cyclization, etc.General strategies for peptide antibiotics applicable to odilorhabdins. researchgate.net

Preclinical Efficacy Studies of Noso 95c and Odilorhabdins in Research Models

In Vitro Antibacterial Spectrum Against Clinically Relevant Pathogens

Odilorhabdins, including NOSO-95C and its derivatives, have demonstrated a broad antibacterial spectrum covering both Gram-negative and Gram-positive bacteria. nih.govasm.orgnih.govwikipedia.orgsci.newsfrontiersin.orgnih.govasm.org

Activity against Carbapenem-Resistant Enterobacteriaceae (CRE)

A significant area of focus for odilorhabdins has been their activity against Carbapenem-Resistant Enterobacteriaceae (CRE), a group of pathogens classified as a critical priority by the World Health Organization due to limited treatment options. nih.govsci.newssciencedaily.comfirstwordpharma.commeduniwien.ac.at Odilorhabdins have shown activity against CRE isolates, including those producing various carbapenemases (Ambler classes A, B, C, and D) and exhibiting resistance to other antibiotics like gentamicin, amikacin, polymyxin (B74138) B, or tigecycline. nih.govnih.govasm.orgnih.gov For instance, NOSO-502, a preclinical candidate derived from odilorhabdins, has shown minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/ml against standard Enterobacteriaceae strains and CRE isolates. nih.govfrontiersin.orgnih.govasm.orgnih.gov

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Odilorhabdins have also demonstrated activity against Methicillin-Resistant Staphylococcus aureus (MRSA), another problematic multidrug-resistant pathogen. nih.govasm.orgnih.govresearchgate.netfrontiersin.org NOSO-95A, a related odilorhabdin, showed activity against MRSA. nih.govfrontiersin.org

Activity against other Gram-negative and Gram-positive Bacteria

Beyond CRE and MRSA, odilorhabdins exhibit activity against a range of other clinically relevant Gram-negative and Gram-positive bacteria. researchgate.netsci.newsnih.govnih.gov this compound itself was active against a range of clinically relevant Gram-negative bacteria with a MIC of ≤8 μg/mL. asm.orgnih.govresearchgate.net However, this compound was found to be less active against some members of the Morganellaceae family, such as Providencia stuartii and Proteus mirabilis, and inactive against others like Morganella morganii. asm.orgnih.gov NOSO-502 has shown activity against Gram-negative pathogens of the Enterobacteriaceae family, such as E. coli and K. pneumoniae, with MIC values between 0.5 and 4 μg/ml, as well as Stenotrophomonas maltophilia. asm.org Its activity against Pseudomonas aeruginosa and Acinetobacter baumannii was lower, with MIC values >64 μg/ml. asm.org For Gram-positive species, NOSO-502 was more active against staphylococci compared to Enterococcus or Streptococcus strains. asm.org

In Vitro Inhibition of Protein Synthesis in Bacterial Cell-Free Systems

The mechanism of action of odilorhabdins involves the inhibition of bacterial protein synthesis. nih.govasm.orgnih.govwikipedia.orgnih.govuic.eduacs.orgsciencedaily.comresearchgate.net Studies using E. coli cell-free transcription-translation systems have shown that odilorhabdins inhibit protein production. nih.gov Odilorhabdins bind to the small ribosomal subunit, specifically in the vicinity of the decoding center, interacting with both the 16S rRNA and the anticodon loop of the incoming A-site aminoacyl-tRNA. asm.orgnih.govnih.govfrontiersin.org At low concentrations, they induce miscoding by decreasing decoding fidelity, while at higher concentrations, they interfere with ribosome progression along the mRNA. nih.govfrontiersin.org This miscoding activity is believed to contribute to their bactericidal effect. nih.govsci.news

In Vivo Proof-of-Concept Studies in Murine Infection Models (e.g., septicemia, lung infection)

Preclinical in vivo studies in murine infection models have provided proof-of-concept for the efficacy of odilorhabdins. nih.govasm.orgnih.govresearchgate.netfiercebiotech.comsci.newsasm.orgsciencedaily.comnih.govnih.govnih.govmedkoo.com Odilorhabdins have been shown to eradicate infections caused by drug-resistant bacteria in mice. uic.edufiercebiotech.com NOSO-95A demonstrated in vivo efficacy in a mouse septicemia model with S. aureus, where all treated mice survived at a dose of 2.5 mg/kg. nih.gov NOSO-502 has shown efficacy in mouse models of serious hospital-acquired infections, including sepsis, complicated urinary tract infection (UTI), and lung infection. nih.govnih.govasm.orgnih.gov In a neutropenic murine sepsis model with E. coli EN122 (an ESBL clinical isolate), NOSO-502 achieved significant reductions in blood bacterial burden. nih.govasm.orgnih.gov In a UTI model with E. coli UTI89, injection of NOSO-502 reduced bacterial burdens in urine, bladder, and kidneys. asm.orgnih.gov NOSO-95179, another analogue, showed a reduction in bacterial burden in a K. pneumoniae lung efficacy model in mice. nih.gov

Computational and Biophysical Approaches in Odilorhabdin Research

Molecular Docking and Dynamics Simulations of Ribosomal Interactions

Molecular docking and dynamics simulations play a crucial role in understanding how Odilorhabdins, including those related to NOSO-95C, interact with the bacterial ribosome at an atomic level. Crystal structures of the 70S ribosome in complex with Odilorhabdins have confirmed that these antibiotics bind to the small ribosomal subunit (30S) at a site distinct from other known ribosomal inhibitors. frontiersin.orgnih.gov This binding site involves interactions with 16S rRNA residues, specifically within helices 31, 32, and 34 (h31, h32, h34). frontiersin.orgnih.gov

Odilorhabdins bind in the vicinity of the decoding center, interacting simultaneously with nucleotides of the 16S rRNA and the anticodon loop of the incoming A-site aminoacyl-tRNA. nih.govfrontiersin.org This interaction is suggested to increase the affinity of the aminoacyl-tRNA for the ribosome, leading to decreased translation fidelity and impeded ribosomal progression along the mRNA. frontiersin.orgnih.govnih.govfrontiersin.org Computational modeling has also been utilized to study modifications to Odilorhabdins, such as the in silico modeling of an acetyl group onto a ribosome-bound ODL to understand resistance mechanisms. researchgate.net While specific detailed molecular docking or dynamics simulation studies solely focused on this compound were not extensively detailed in the provided snippets, the structural information derived from techniques like crystallography provides the essential foundation for such computational investigations into the binding of Odilorhabdins, including this compound and its derivatives, to the ribosome. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Odilorhabdin Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable tool in drug discovery to correlate chemical structure with biological activity, guiding the design of improved analogs. This compound, as one of the first identified natural Odilorhabdins, served as a starting point for medicinal chemistry programs aimed at studying structure-activity relationships (SAR) to understand the contribution of each amino acid to antibacterial activity and translation inhibition. rsc.orgnih.govacs.org

SAR studies on this compound and its analogs, such as NOSO-95179, have involved systematic variations of amino acids to identify essential functional groups. rsc.orgresearchgate.net For instance, studies identified the essentiality of the primary amino group in specific positions of the peptide chain for activity. rsc.org This experimental SAR data provides the basis for developing QSAR models that can predict the activity of new Odilorhabdin derivatives before they are synthesized and tested. While the snippets describe SAR studies in detail, the explicit application of "QSAR modeling" in the sense of building predictive computational models based on these relationships, specifically and solely for this compound, is mentioned as a general approach in AMP research that is applicable to Odilorhabdins. researchgate.netfrontiersin.orgmdpi.compreprints.orgpreprints.org

Advanced Biophysical Techniques for Binding Kinetics and Thermodynamics

Understanding the binding kinetics and thermodynamics of Odilorhabdin interaction with the ribosome is crucial for characterizing their mechanism of action and optimizing their pharmacological properties. Odilorhabdins inhibit bacterial translation by binding to the 30S ribosomal subunit, leading to miscoding and interference with translocation. frontiersin.orgnih.govnih.govnih.govfrontiersin.orgfrontiersin.org

Future Perspectives and Unanswered Questions in Odilorhabdin Research

Continued Optimization and Derivatization Strategies for Enhanced Efficacy

NOSO-95C was among the first Odilorhabdins synthesized, and initial structure-activity relationship studies were conducted to understand the chemical groups crucial for antibacterial activity and inhibition of bacterial translation. citeab.comnih.gov This foundational work led to the identification of synthetic analogues with improved properties. For instance, NOSO-95179, a synthetic analogue of this compound, demonstrated enhanced antibacterial characteristics, partly due to specific amino acid substitutions and the removal of a putrescine moiety. nih.gov Building upon this, further structural modifications of NOSO-95179, particularly at the Ala3 and His7 positions, resulted in the selection of NOSO-502 as a preclinical candidate. nih.govufpi.br NOSO-502 has shown improved in vitro antibacterial activity and enhanced in vivo efficacy, attributed to more favorable pharmacokinetic profiles. ufpi.br

Ongoing research continues to focus on optimizing the production of Odilorhabdins and exploring further modifications to potentially enhance efficacy and other desirable properties. nih.gov Techniques such as non-ribosomal peptide synthetase (NRPS) engineering are being explored as a means to generate novel odilorhabdin analogues with improved characteristics in the future. nih.govufsc.br The broader field of peptide-based antibiotics research is actively seeking new structural designs and the development of novel active analogues with reduced susceptibility to resistance mechanisms. nih.gov Chemical derivatization strategies, widely used in chemistry to improve analytical performance, also hold potential for creating diverse chemical libraries of Odilorhabdin analogues for biological evaluation. guidetopharmacology.orgnih.govresearchgate.net

Deeper Understanding of Odilorhabdin Biosynthesis and Enzyme Functionality

Odilorhabdins are naturally produced by the symbiotic bacterium Xenorhabdus nematophila through the action of enzymes encoded by a non-ribosomal peptide synthetase (NRPS) gene cluster. unb.brunito.it Initially, the detailed biosynthesis pathway of Odilorhabdins was not well understood. nih.govufsc.brufpr.br Significant progress has been made through the application of NRPS engineering techniques. This approach has been instrumental in uncovering the underlying biosynthetic principles and elucidating the specific roles of various NRPS domains, hydroxylases, and a deacylase involved in the synthesis of these compounds. nih.govufsc.brufpr.br Through these studies, researchers have been able to characterize the biosynthesis of unusual amino acids incorporated into the Odilorhabdin structure and identify a prodrug-activation mechanism involving deacylation. nih.govufsc.br

A comprehensive understanding of the biosynthesis is considered a crucial step towards enabling the biotechnological production of Odilorhabdins. researchgate.net Analysis and modification of the gene cluster encoding the odilorhabdin NRPS in the native producer, Xenorhabdus nematophila, have provided valuable insights. researchgate.net Furthermore, research has identified the N-acetyltransferase-encoding gene, oatA, as being responsible for the self-resistance observed in the producing bacteria. unito.it This enzyme targets the side chain amino groups of Odilorhabdins, leading to a loss of their translation inhibition and antibacterial properties. unito.it Continued efforts to fully understand the odilorhabdin biosynthetic gene cluster and its synthesis mechanism are essential for future engineering endeavors aimed at producing novel Odilorhabdin derivatives.

Exploration of Potential Synergistic Effects with Existing Antimicrobials

The increasing prevalence of antibiotic resistance underscores the need for new therapeutic strategies, including the potential for combination therapies. While Odilorhabdins represent a new class of antibiotics with a distinct ribosomal binding site, exploring their potential synergistic effects with existing antimicrobials is an important area for future investigation. Combination therapies can potentially enhance antibacterial activity, broaden the spectrum of coverage, and mitigate the development of resistance. Research into synergistic effects often involves evaluating the combined impact of different antimicrobial agents on bacterial growth and survival using methods such as checkerboard assays. Understanding how Odilorhabdins interact with other classes of antibiotics could inform the development of more effective treatment regimens for complex or highly resistant infections.

Investigation of Broader Biological Roles of Odilorhabdins in Ecological Niches

Odilorhabdins are produced by bacteria belonging to the genera Xenorhabdus and Photorhabdus, which live in a symbiotic relationship with entomopathogenic nematodes. ufpi.brnih.govunito.itufpr.br In this unique ecological niche, these bacteria play a critical role in the nematode's life cycle. Upon entering an insect host, the bacteria are released and produce a variety of compounds, including antibiotics like Odilorhabdins. These compounds help to kill the insect and prevent the growth of competing microbes, thus preserving the insect carcass as a food source for the nematodes. A notable aspect of this relationship is that the antimicrobial compounds produced are toxic to the insect but not to their nematode hosts.

The production of a diverse array of secondary metabolites, including Odilorhabdins, by Xenorhabdus and Photorhabdus is intrinsically linked to their survival and success within this specific ecological context. Odilorhabdins are therefore not only potential therapeutic agents but also molecules with significant biological roles in the complex tripartite interaction between bacteria, nematodes, and insects. nih.govunito.it Studies have shown that the odl biosynthetic gene cluster and the associated self-resistance locus (oatA) are specific to this niche and found only in X. nematophila and a particular clade of Photorhabdus. unito.it This specificity highlights the coevolution of antibiotic production and self-resistance mechanisms within this ecological framework. unito.it Further investigation into these ecological roles could reveal additional biological activities of Odilorhabdins and provide deeper insights into their evolution and function in nature.

Addressing Challenges in Novel Antimicrobial Drug Discovery for Gram-Negative Pathogens

The discovery and development of new antimicrobial drugs, particularly those effective against Gram-negative bacteria, face significant challenges. Multidrug-resistant Gram-negative organisms, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii, represent a critical threat to public health. Despite the urgent need, the rate of discovery of novel small-molecule antibacterial drugs has slowed considerably, especially for Gram-negative pathogens.

Key scientific hurdles include the proper selection of molecular targets that are less prone to rapid resistance development and overcoming the inherent barriers presented by Gram-negative bacteria. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, restricting the entry of many potential drug molecules. Additionally, the presence of efflux pumps in these bacteria actively expels antimicrobial agents, further reducing their intracellular concentration and efficacy. The lack of a new class of Gram-negative acting antibiotics reaching the market since the 1970s underscores the difficulty in overcoming these challenges.

Odilorhabdins are considered promising candidates in this difficult landscape due to their novel mechanism of action, binding to the bacterial ribosome at a site distinct from those targeted by existing antibiotics. ufpi.brnih.govunb.brunito.it This unique binding site may offer an advantage in circumventing some existing resistance mechanisms. Addressing the broader challenges in antimicrobial discovery will require increased investment in research and development, innovative financial incentives, and supportive regulatory pathways to encourage the progression of novel compounds like Odilorhabdins through the development pipeline.

Q & A

Q. What is the molecular mechanism underlying NOSO-95C’s antibacterial activity, and how can this be experimentally validated?

this compound binds to the bacterial ribosome, specifically interacting with rRNA and tRNA to disrupt protein synthesis. This interference occurs by promoting the incorporation of erroneous tRNA during translation, leading to faulty protein assembly . To validate this mechanism:

  • Use cryo-EM or X-ray crystallography to map binding sites on the ribosome .
  • Perform in vitro translation assays with purified ribosomes and fluorescently labeled tRNAs to track misincorporation rates .
  • Compare growth inhibition in bacterial strains with ribosomal mutations versus wild-type strains .

Q. How should researchers design in vitro assays to evaluate this compound’s efficacy against Enterobacteriaceae?

  • Strain selection : Include clinically relevant Gram-negative pathogens (e.g., E. coli, Klebsiella pneumoniae) and reference strains with known antibiotic resistance profiles .
  • Dose-response curves : Test concentrations spanning 0.5× to 10× the minimum inhibitory concentration (MIC) to assess potency and toxicity thresholds .
  • Control groups : Use established ribosome-targeting antibiotics (e.g., tetracycline) as comparators .
  • Data reproducibility : Replicate assays across independent labs using standardized protocols .

Q. What criteria should guide bacterial strain selection for studying this compound’s spectrum of activity?

Prioritize strains based on:

  • Clinical relevance : Focus on multidrug-resistant (MDR) pathogens listed by the WHO (e.g., ESBL-producing Enterobacteriaceae) .
  • Genetic diversity : Include strains with varying ribosomal RNA genotypes to assess binding specificity .
  • Accessibility : Use publicly available strain repositories (e.g., ATCC, BEI Resources) to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be resolved?

Contradictions often arise from differences in pharmacokinetics, host-pathogen interactions, or experimental models. Methodological strategies include:

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure drug absorption, distribution, and clearance in animal models to align dosing regimens with in vitro MIC values .
  • Host-mimicking assays : Use serum-supplemented media or biofilm models to replicate in vivo conditions .
  • Meta-analysis : Systematically review preclinical data to identify confounding variables (e.g., animal immune responses) .

Q. What methodologies are optimal for structural modification of this compound to enhance ribosomal binding and reduce off-target effects?

  • Structure-activity relationship (SAR) studies : Synthesize analogues with modifications to the compound’s core scaffold and test binding affinity via surface plasmon resonance (SPR) .
  • Computational docking : Use molecular dynamics simulations to predict interactions between analogues and ribosomal subunits .
  • Toxicity screening : Employ high-content imaging in mammalian cell lines to assess selectivity indices .

Q. How can the PICO framework be applied to design preclinical studies evaluating this compound’s therapeutic potential?

  • Population (P) : Immunocompromised murine models infected with MDR Enterobacteriaceae.
  • Intervention (I) : this compound administered via intravenous or oral routes.
  • Comparison (C) : Current standard-of-care antibiotics (e.g., meropenem).
  • Outcome (O) : Survival rates, bacterial load reduction, and histopathological recovery .
  • Time (T) : Acute (7-day) and chronic (28-day) infection models to assess relapse risks .

Methodological Guidelines

  • Data contradiction analysis : Use triangulation by combining biochemical assays, genomic data, and preclinical outcomes to validate findings .
  • Systematic reviews : Follow PRISMA guidelines to synthesize evidence on this compound’s mode of action and resistance mechanisms .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies and ensure transparency in data reporting .

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